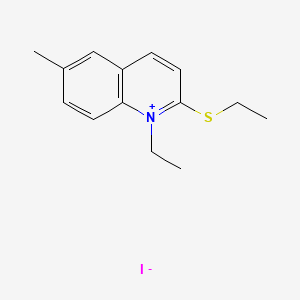![molecular formula C7H13N3O2 B13968212 1-[2-(Methylamino)ethyl]piperazine-2,3-dione CAS No. 451453-63-7](/img/structure/B13968212.png)
1-[2-(Methylamino)ethyl]piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is a compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical processes. For example, the reaction of ethylene dichloride with ammonia can produce various ethylene amines, including piperazine derivatives . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Methylamino)ethyl]piperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce piperazine-2,3-dione derivatives, while reduction may yield various amine derivatives .
Applications De Recherche Scientifique
1-[2-(Methylamino)ethyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpiperazine-2,3-dione: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-[2-(Dimethylamino)ethyl]piperazine: This compound has an additional methyl group on the aminoethyl side chain.
Uniqueness
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is unique due to its specific structure and the presence of both a piperazine ring and a methylaminoethyl side chain. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
451453-63-7 |
|---|---|
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
1-[2-(methylamino)ethyl]piperazine-2,3-dione |
InChI |
InChI=1S/C7H13N3O2/c1-8-2-4-10-5-3-9-6(11)7(10)12/h8H,2-5H2,1H3,(H,9,11) |
Clé InChI |
RBNWVBJHUKXVDK-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCNC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
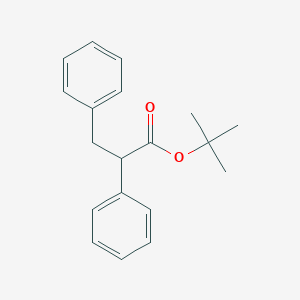

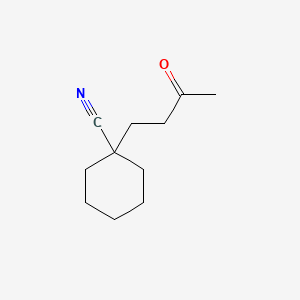
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
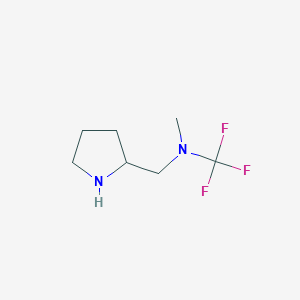


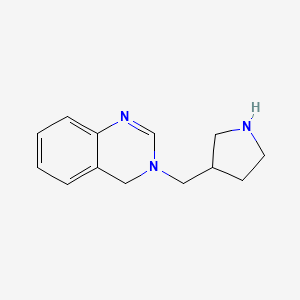
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
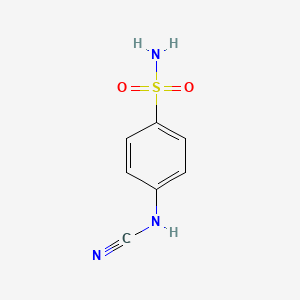
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
